molecular formula C7H6BrClF2N2 B13688652 4-Bromo-2,5-difluorobenzimidamide Hydrochloride

4-Bromo-2,5-difluorobenzimidamide Hydrochloride

Katalognummer: B13688652
Molekulargewicht: 271.49 g/mol
InChI-Schlüssel: NVXKSQQPKRTNPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,5-difluorobenzimidamide Hydrochloride is a synthetic chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride typically involves the reaction of 4-bromo-2,5-difluoroaniline with suitable reagents to introduce the imidamide group. One common method includes the use of amido-nitriles under mild reaction conditions, followed by cyclization to form the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, fluorination, and subsequent amide formation, followed by purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,5-difluorobenzimidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,5-difluorobenzimidamide Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2,5-difluoroaniline: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and fluorine substitutions but different functional groups.

    4-Bromo-2,5-difluorobenzoic acid: Another related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific imidamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H6BrClF2N2

Molekulargewicht

271.49 g/mol

IUPAC-Name

4-bromo-2,5-difluorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H5BrF2N2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H3,11,12);1H

InChI-Schlüssel

NVXKSQQPKRTNPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Br)F)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.